molecular formula C7H5FO4 B15128914 4-Fluoro-2,3-dihydroxybenzoic acid

4-Fluoro-2,3-dihydroxybenzoic acid

Cat. No.: B15128914
M. Wt: 172.11 g/mol
InChI Key: IIFIBQCNFXRXIR-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5FO4. It belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a fluorine atom at the 4-position and hydroxyl groups at the 2- and 3-positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,3-dihydroxybenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2,3-dihydroxybenzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and reactors can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 4-fluoro-2,3-benzoquinone.

    Reduction: Formation of 4-fluoro-2,3-dihydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2,3-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

4-Fluoro-2,3-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

    2,3-Dihydroxybenzoic acid: Lacks the fluorine atom, which can result in different biological activities and chemical reactivity.

    4-Hydroxybenzoic acid: Lacks the additional hydroxyl group at the 3-position and the fluorine atom, leading to different properties and applications.

    3,5-Dihydroxybenzoic acid: Has hydroxyl groups at different positions, affecting its chemical behavior and biological effects.

The presence of the fluorine atom in this compound makes it unique, as it can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C7H5FO4

Molecular Weight

172.11 g/mol

IUPAC Name

4-fluoro-2,3-dihydroxybenzoic acid

InChI

InChI=1S/C7H5FO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12)

InChI Key

IIFIBQCNFXRXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)O)F

Origin of Product

United States

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